(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Description
(Z)-tert-butyl 2-((2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a useful research compound. Its molecular formula is C20H20O6 and its molecular weight is 356.374. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Organic Synthesis
Compounds with tert-butyl groups, such as tert-butylmethylphosphino groups, are utilized in catalysis for asymmetric hydrogenation reactions. These catalysts have demonstrated efficiency in producing chiral pharmaceutical ingredients, showcasing their utility in the synthesis of complex organic molecules (Imamoto et al., 2012). This suggests that compounds with similar structures could serve as ligands or catalysts in various organic transformations, aiding in the synthesis of valuable chiral compounds.
Material Science and Polymer Research
Tert-butyl groups are involved in the synthesis and modification of materials, such as the creation of UV-absorbent compounds like butyl methoxy-dibenzoylmethane (Parsol 1789), which is synthesized from tert-butyl benzene derivatives. This process highlights the role of tert-butyl-containing compounds in developing materials with specific desirable properties, such as UV resistance (Li Feng-qiang, 2011).
Advanced Organic Reactions and Mechanistic Studies
The introduction of tert-butyl groups in complex molecules has been shown to modify their reactivity and properties significantly. For instance, the reactivity of tert-butylcarbene in various solvents indicates that the presence of tert-butyl groups can influence the outcome of organic reactions, suggesting that the specific compound may have unique reactivity that could be exploited in synthetic chemistry (Ruck & Jones, 1998).
Sensing and Detection
Tert-butyl groups in coordination polymers have facilitated the development of materials capable of sensing and detecting small molecules and ions. This illustrates the potential of tert-butyl-containing compounds in creating sensitive and selective sensors for environmental monitoring, medical diagnostics, or chemical processing (Zhu et al., 2020).
Properties
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c1-12-5-6-14(24-12)10-17-19(22)15-8-7-13(9-16(15)25-17)23-11-18(21)26-20(2,3)4/h5-10H,11H2,1-4H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBJPWOWFXLJOLU-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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